molecular formula C31H33ClN6O9 B12714446 (E)-but-2-enedioic acid;8-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine CAS No. 88701-68-2

(E)-but-2-enedioic acid;8-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Cat. No.: B12714446
CAS No.: 88701-68-2
M. Wt: 669.1 g/mol
InChI Key: YJTZWOGCCWYZGO-LVEZLNDCSA-N
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Description

(E)-but-2-enedioic acid;8-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is a complex organic compound that belongs to the class of triazolobenzodiazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;8-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolobenzodiazepine core, followed by the introduction of the piperazine and methoxyethyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;8-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;8-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated for its potential as an anxiolytic and sedative agent.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;8-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine involves its interaction with the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Alprazolam: A triazolobenzodiazepine with a similar mechanism of action.

    Lorazepam: Known for its use in treating anxiety disorders.

Uniqueness

(E)-but-2-enedioic acid;8-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its methoxyethyl group and the specific arrangement of atoms contribute to its unique binding affinity and efficacy.

Properties

CAS No.

88701-68-2

Molecular Formula

C31H33ClN6O9

Molecular Weight

669.1 g/mol

IUPAC Name

(E)-but-2-enedioic acid;8-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

InChI

InChI=1S/C23H25ClN6O.2C4H4O4/c1-31-14-13-28-9-11-29(12-10-28)23-27-26-21-16-25-22(17-5-3-2-4-6-17)19-15-18(24)7-8-20(19)30(21)23;2*5-3(6)1-2-4(7)8/h2-8,15H,9-14,16H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

YJTZWOGCCWYZGO-LVEZLNDCSA-N

Isomeric SMILES

COCCN1CCN(CC1)C2=NN=C3N2C4=C(C(=NC3)C5=CC=CC=C5)C=C(C=C4)Cl.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

COCCN1CCN(CC1)C2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=NC3)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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